molecular formula C10H14N2O2S B170874 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate CAS No. 134136-00-8

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate

Cat. No. B170874
M. Wt: 226.3 g/mol
InChI Key: SEWZIOVTGXEYEZ-UHFFFAOYSA-N
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Patent
US07741490B2

Procedure details

A 2 liter reactor equipped with mechanical stirrer, thermometer and condenser was loaded with 600 ml of water, 110 g of 2-amino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester hydrobromide [(III), R1=ethyl] and 120 ml of methanol. The mixture was refluxed and hot filtered on a Celite bed. The resulting solution was added with a solution of 32 g of sodium bicarbonate in 300 ml of water (final pH=7-8). After 2 hours at room temperature, the precipitated white solid was filtered, washed with 100 ml of water and dried to obtain 72 g of the title product.
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Br.[CH2:3]([O:5][C:6]([CH:8]1[CH2:17][CH2:16][C:11]2[N:12]=[C:13]([NH2:15])[S:14][C:10]=2[CH2:9]1)=[O:7])[CH3:4]>CO>[CH2:3]([O:5][C:6]([CH:8]1[CH2:17][CH2:16][C:11]2[N:12]=[C:13]([NH2:15])[S:14][C:10]=2[CH2:9]1)=[O:7])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
110 g
Type
reactant
Smiles
Br.C(C)OC(=O)C1CC2=C(N=C(S2)N)CC1
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter reactor equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
FILTRATION
Type
FILTRATION
Details
hot filtered on a Celite bed
ADDITION
Type
ADDITION
Details
The resulting solution was added with a solution of 32 g of sodium bicarbonate in 300 ml of water (final pH=7-8)
FILTRATION
Type
FILTRATION
Details
the precipitated white solid was filtered
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1CC2=C(N=C(S2)N)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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